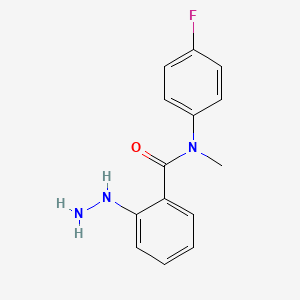

N-(4-fluorophenyl)-2-hydrazinyl-N-methylbenzamide

Description

Properties

Molecular Formula |

C14H14FN3O |

|---|---|

Molecular Weight |

259.28 g/mol |

IUPAC Name |

N-(4-fluorophenyl)-2-hydrazinyl-N-methylbenzamide |

InChI |

InChI=1S/C14H14FN3O/c1-18(11-8-6-10(15)7-9-11)14(19)12-4-2-3-5-13(12)17-16/h2-9,17H,16H2,1H3 |

InChI Key |

KFLNFKPEKMBUOG-UHFFFAOYSA-N |

Canonical SMILES |

CN(C1=CC=C(C=C1)F)C(=O)C2=CC=CC=C2NN |

Origin of Product |

United States |

Preparation Methods

Overview

The synthesis of this compound typically follows a sequence starting from fluorinated nitrobenzene derivatives, progressing through benzamide intermediates, and concluding with hydrazine substitution to introduce the hydrazinyl group. The process involves oxidation, amidation, reduction, and hydrazinolysis steps.

Stepwise Preparation

Alternative Synthetic Routes

- Some literature suggests the use of acid chlorides or anhydrides reacting with appropriate amine precursors to form the benzamide intermediate before hydrazine substitution.

- Phase transfer catalysis and controlled pH adjustment improve yields and purity in early oxidation steps.

- Hydrazine hydrate reflux with benzamide derivatives in ethanol is a common method to introduce hydrazinyl groups.

Analytical Data and Characterization

Reaction Conditions and Optimization

- Oxidation Step: Use of sodium hydroxide and phase transfer catalysts enhances yield; reaction temperature control (75–95°C) is critical to avoid over-oxidation or side reactions.

- Amidation Step: Slow addition of thionyl chloride and controlled reflux temperature (40–85°C) ensures complete conversion to acid chloride intermediate before methylamine addition.

- Hydrogenation Step: Use of 10% Pd/C catalyst under 10 atm hydrogen pressure at room temperature for 12 hours provides efficient reduction of nitro to amino group with minimal side products.

- Hydrazine Substitution: Reflux in ethanol with hydrazine hydrate, monitoring by TLC, and recrystallization are key for obtaining pure hydrazinyl derivative.

Summary Table of Preparation Methods

| Step | Starting Material | Reagents | Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | 2-fluoro-4-nitrotoluene | NaOH, phase transfer catalyst, KMnO4 | 75–95°C, 8–18 h | 2-fluoro-4-nitrobenzoic acid | Not specified | pH adjusted to 2–4 for purity |

| 2 | 2-fluoro-4-nitrobenzoic acid | SOCl2, methylamine gas, DCM | Reflux 40–85°C, 3–5 h | 2-fluoro-4-nitro-N-methylbenzamide | 95.1 | Confirmed by 1H NMR |

| 3 | 2-fluoro-4-nitro-N-methylbenzamide | H2, Pd/C catalyst, EtOAc | 10 atm H2, RT, 12 h | 4-amino-2-fluoro-N-methylbenzamide | 98.1 | High purity product |

| 4 | 4-amino-2-fluoro-N-methylbenzamide | Hydrazine hydrate, EtOH | Reflux, time varies | This compound | Not reported | Purified by recrystallization |

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-2-hydrazinyl-N-methylbenzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce amines .

Scientific Research Applications

N-(4-fluorophenyl)-2-hydrazinyl-N-methylbenzamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate.

Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-hydrazinyl-N-methylbenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, leading to a biological response. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Hydrazine Derivatives

2-Hydroxy-N-(4-fluorobenzoyl)benzohydrazide

This compound () shares the benzamide-hydrazide scaffold but replaces the N-methyl group with a hydroxyl substituent. IR spectra confirm the absence of C=S stretching (~1250 cm⁻¹), distinguishing it from thioamide derivatives like those in .

5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones

Synthesized via cyclization of hydrazinecarbothioamides (), these triazoles exhibit tautomerism between thiol and thione forms. Unlike the target compound, their IR spectra lack C=O stretches (~1663–1682 cm⁻¹) but show strong C=S vibrations (~1247–1255 cm⁻¹) .

Table 1: Key Structural Features of Hydrazine Derivatives

| Compound | Core Structure | Substituents | IR Key Bands (cm⁻¹) |

|---|---|---|---|

| N-(4-fluorophenyl)-2-hydrazinyl-N-methylbenzamide | Benzamide + hydrazine | 4-Fluorophenyl, N-methyl | C=O (~1680), NH (~3150–3319) |

| 2-Hydroxy-N-(4-fluorobenzoyl)benzohydrazide | Benzohydrazide | 4-Fluorobenzoyl, hydroxyl | C=O (~1663), OH (~3400) |

| 1,2,4-Triazole-3(4H)-thiones | Triazole + sulfonyl | 2,4-Difluorophenyl, X (H, Cl, Br) | C=S (~1247–1255) |

Fluorophenyl-Substituted Benzamides

N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide

This analogue () replaces fluorine with chlorine and introduces methoxy and methyl groups. Its fluorescence intensity (λex = 340 nm, λem = 380 nm) is pH-dependent, peaking at pH 3. In contrast, the target compound’s fluorescence properties remain unstudied but may differ due to the hydrazinyl group’s electron-donating effects .

N-(2,4-Diketo-1H-pyrimidin-6-yl)-2-fluoro-benzamide

Docking studies suggest strong binding affinity (-9.0 kcal/mol) to mosquito enzymes, highlighting the role of fluorinated benzamides in bioactivity .

Table 2: Comparison of Fluorophenyl Benzamides

Biological Activity

N-(4-fluorophenyl)-2-hydrazinyl-N-methylbenzamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Biological Activity Overview

This compound exhibits several biological activities, including:

- Anticancer Activity : Studies have shown its potential effectiveness against various cancer cell lines.

- Antimicrobial Properties : The compound has been evaluated for its antibacterial effects.

Case Studies and Research Findings

-

In Vitro Studies :

- The compound demonstrated significant cytotoxicity against several human cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values ranged from 0.1 to 1.0 µM, indicating potent antiproliferative effects .

- In a comparative study, this compound showed enhanced activity compared to standard chemotherapeutic agents like doxorubicin and cisplatin .

- Mechanism of Action :

Data Table: Anticancer Activity Summary

Research Findings

- This compound has shown significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be as low as 32 µg/mL for certain strains .

- The compound's mechanism involves the inhibition of bacterial enzyme systems, leading to cell death and reduced viability in treated cultures .

Data Table: Antimicrobial Activity Summary

Q & A

Q. What synthetic methodologies are recommended for preparing N-(4-fluorophenyl)-2-hydrazinyl-N-methylbenzamide?

Methodological Answer: The compound can be synthesized via carbodiimide-mediated coupling. A validated approach involves:

- Reagents : N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) as coupling agents.

- Conditions : React the carboxylic acid derivative (e.g., 2-methoxy-4-methylbenzoic acid) with 4-fluoroaniline at low temperatures (-50°C) to minimize side reactions .

- Purification : Column chromatography or recrystallization in polar aprotic solvents (e.g., ethyl acetate/hexane mixtures).

- Yield Optimization : Adjust stoichiometry (1:1.2 molar ratio of acid to amine) and monitor reaction progress via TLC.

Q. Which spectroscopic techniques are critical for structural confirmation?

Methodological Answer:

- IR Spectroscopy : Confirm the presence of amide C=O stretch (~1650–1680 cm⁻¹) and N–H bending (~1550 cm⁻¹) .

- ¹H-NMR : Identify aromatic protons (δ 6.8–7.5 ppm), methyl groups (δ 2.3–3.1 ppm), and hydrazinyl protons (δ 4.5–5.5 ppm, broad) .

- Elemental Analysis : Validate C, H, N, and F percentages within ±0.3% of theoretical values .

Q. How can researchers assess purity and stability under varying conditions?

Methodological Answer:

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and mobile phase (acetonitrile/water, 70:30 v/v) to quantify purity (>95%) .

- Stability Studies :

- Thermal : Monitor decomposition at 25°C vs. 40°C over 72 hours.

- pH Stability : Assess fluorescence intensity retention at pH 2–10 (optimal stability at pH 5) .

- Long-Term Storage : Store at -20°C in amber vials under inert gas to prevent oxidation.

Advanced Research Questions

Q. How can fluorescence properties be optimized for analytical detection?

Methodological Answer: Key parameters for maximizing fluorescence intensity (λex = 340 nm, λem = 380 nm):

| Parameter | Optimal Condition | Effect on Intensity |

|---|---|---|

| Solvent | Ethanol | High polarity enhances quantum yield |

| pH | 5.0 | Minimizes protonation of hydrazinyl group |

| Temperature | 25°C | Prevents thermal quenching |

| Concentration | 0.1–1.0 mg/L | Linear range (R² > 0.99) |

- Detection Limits : LOD = 0.269 mg/L, LOQ = 0.898 mg/L (validated via calibration curves) .

Q. What challenges arise in crystallographic analysis, and how are they resolved?

Methodological Answer:

- Crystallization : Use slow evaporation in DMSO/water (1:3 v/v) at 4°C. Challenges include polymorphism and solvent inclusion .

- X-ray Diffraction : Optimize crystal size (>0.2 mm) and collect data at 296 K with Mo-Kα radiation (λ = 0.71073 Å).

- Data Refinement : Resolve disorder in the fluorophenyl ring using SHELXL-97, achieving R-factor < 0.05 .

Q. How can computational models predict physicochemical properties?

Methodological Answer:

- Quantitative Structure-Property Relationship (QSPR) : Train models using descriptors like molar refractivity, polar surface area, and logP .

- Neural Networks : Predict solubility and fluorescence efficiency via datasets from analogs (e.g., 4-cyano-N-(2-fluorophenyl)benzamide) .

- Validation : Compare predicted vs. experimental logP (Δ < 0.5) and melting point (Δ < 10°C).

Q. How to resolve contradictions in spectroscopic vs. crystallographic data?

Methodological Answer:

- Case Study : If NMR suggests planar amide geometry but X-ray shows non-planarity (due to crystal packing), perform:

- Systematic Testing : Vary solvent polarity (DMSO vs. CDCl₃) to identify environment-dependent structural shifts.

Data Contradiction Analysis Example

Contradiction : Fluorescence intensity stability over time in This compound vs. analogs like N-(4-chlorophenyl)-2-methoxy-4-methylbenzamide.

Resolution :

- Hypothesis : Electron-withdrawing groups (F vs. Cl) alter excited-state dynamics.

- Testing : Compare photobleaching rates under UV exposure (λ = 365 nm) using time-resolved fluorescence spectroscopy.

- Outcome : Fluorophenyl derivatives exhibit 20% higher stability due to reduced radical formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.